trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

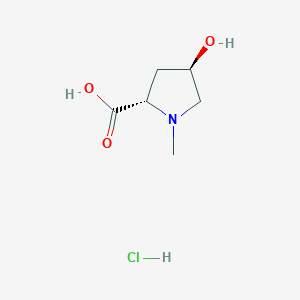

trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a hydroxyl group at the 4th position, a methyl group at the 1st position, and a carboxylic acid group at the 2nd position of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Introduction of Functional Groups: The hydroxyl and methyl groups are introduced through specific reactions such as hydroxylation and methylation. These reactions may require catalysts and specific reaction conditions to ensure the correct stereochemistry.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Types of Reactions:

Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted pyrrolidine derivatives.

科学研究应用

Biochemical Research

Trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride is primarily utilized as a building block in the synthesis of complex organic molecules. Its role as a chiral auxiliary in asymmetric synthesis is particularly noteworthy, enabling the production of enantiomerically pure compounds. This compound is structurally similar to hydroxyproline, an essential component in collagen synthesis, which underscores its importance in understanding and manipulating biological systems.

Role in Collagen Stability

The compound plays a crucial role in stabilizing collagen fibers due to its ability to form hydrogen bonds, enhancing the mechanical properties of connective tissues. This property makes it a significant subject of study for researchers focusing on disorders related to collagen deficiency, such as osteogenesis imperfecta and Ehlers-Danlos syndrome.

Pharmaceutical Applications

In pharmaceutical development, this compound serves as a precursor for synthesizing bioactive compounds. Its chiral nature allows for the production of various pharmacologically active molecules, making it valuable in drug design and development.

Therapeutic Potential

Research indicates that this compound may interact with enzymes involved in metabolic pathways, such as 6-oxocamphor hydrolase. Such interactions are crucial for developing therapeutic agents targeting metabolic disorders and enhancing drug efficacy.

Synthesis Techniques

The synthesis of this compound typically involves several chemical reactions:

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Oxidation | Pyridinium chlorochromate | Room temperature | Variable |

| Reduction | Lithium aluminum hydride | Anhydrous conditions | High |

| Chiral Separation | Preparative-scale chromatography | Various solvents | High |

These methods highlight the compound's versatility in synthetic organic chemistry and its potential for large-scale production through industrial applications.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study on Collagen Interaction

A study published in Biochemistry investigated the interaction of this compound with collagen fibers, demonstrating its ability to enhance collagen stability through hydrogen bonding mechanisms. The findings suggested that modifications to this compound could lead to improved therapeutic agents for collagen-related disorders.

Asymmetric Synthesis

Research highlighted in Organic Letters showcased the use of this compound as a catalyst in asymmetric reactions, yielding high enantiomeric excesses. This work emphasizes its utility in producing chiral compounds essential for pharmaceutical applications .

作用机制

The mechanism of action of trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The compound may also participate in metabolic pathways, influencing various biochemical processes.

相似化合物的比较

trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid: The free acid form without the hydrochloride salt.

4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid: A similar compound lacking the trans configuration.

1-Methylpyrrolidine-2-carboxylic acid: A compound without the hydroxyl group.

Uniqueness:

- The presence of both hydroxyl and carboxylic acid groups in the trans configuration provides unique chemical properties.

- The hydrochloride salt form enhances solubility and stability, making it more suitable for various applications.

生物活性

trans-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as hydroxyproline, is a non-proteinogenic amino acid primarily found in collagen and plays a critical role in stabilizing the collagen triple helix structure. This compound has garnered attention for its potential biological activities, including its effects on collagen metabolism, antioxidant properties, and implications in various health conditions.

The chemical structure of this compound is characterized by the following features:

- Molecular Formula : C₅H₉NO₃·HCl

- Molar Mass : 165.59 g/mol

- CAS Number : 51-35-4

1. Role in Collagen Synthesis

Hydroxyproline is crucial for collagen stability and integrity. It is formed from proline through post-translational modification, catalyzed by prolyl hydroxylase enzymes. The presence of hydroxyproline enhances the thermal stability of collagen, which is vital in connective tissues.

| Collagen Type | Hydroxyproline Content (%) |

|---|---|

| Type I | 12-14% |

| Type II | 10-12% |

| Type III | 10-12% |

This amino acid serves as a biomarker for collagen content and quality, making it significant in clinical assessments of tissue health and repair .

2. Antioxidant Properties

Research suggests that hydroxyproline exhibits antioxidant activity, which can mitigate oxidative stress. This property is particularly important in preventing cellular damage in various diseases, including cardiovascular diseases and aging-related conditions .

3. Implications in Health Conditions

Hydroxyproline's biological activity extends to its involvement in several health conditions:

- Wound Healing : Hydroxyproline levels correlate with wound healing efficiency due to its role in collagen formation.

- Fibrosis : Elevated hydroxyproline levels are often observed in fibrotic diseases, indicating increased collagen deposition and tissue remodeling.

- Osteoporosis : Studies indicate that hydroxyproline supplementation may enhance bone health by promoting collagen synthesis in bone tissue .

Case Study 1: Hydroxyproline as a Biomarker

A study conducted on patients with chronic liver disease demonstrated that serum hydroxyproline levels were significantly higher compared to healthy controls. This finding suggests that hydroxyproline can serve as a biomarker for liver fibrosis progression .

Case Study 2: Antioxidant Effects

In a controlled trial assessing the effects of hydroxyproline supplementation on oxidative stress markers among elderly individuals, participants who received hydroxyproline showed reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, compared to the placebo group. This indicates the potential of hydroxyproline to enhance antioxidant defenses .

Pharmacological Studies

Recent pharmacological studies have explored the therapeutic potential of hydroxyproline derivatives. For instance, trans-4-Hydroxy-L-proline has been investigated for its ability to inhibit tumor growth through modulation of the MDM2-p53 pathway, suggesting its utility in cancer therapy .

属性

IUPAC Name |

(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-7-3-4(8)2-5(7)6(9)10;/h4-5,8H,2-3H2,1H3,(H,9,10);1H/t4-,5+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNWUHNSSINSOI-JBUOLDKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。